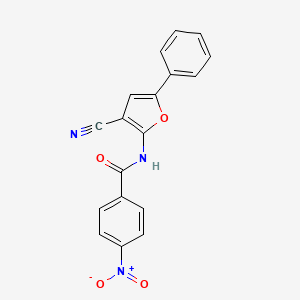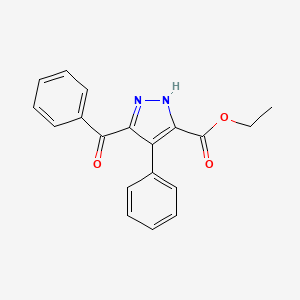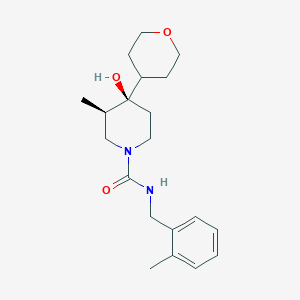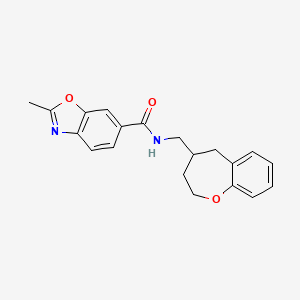![molecular formula C13H18N4O3 B5688326 methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. It may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been shown to exhibit antibacterial and antifungal activity. However, the exact mechanism of action and the full range of its biochemical and physiological effects are yet to be fully elucidated.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate has several advantages and limitations for lab experiments. One of the advantages is its potential use as an antitumor agent, which makes it a promising candidate for cancer research. It also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. It also exhibits cytotoxicity at high concentrations, which can limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate. One of the future directions is the investigation of its mechanism of action and the full range of its biochemical and physiological effects. Another future direction is the development of new synthetic methods that can improve its solubility and reduce its cytotoxicity. Additionally, further studies are needed to evaluate its potential use as an antitumor, antibacterial, and antifungal agent in vivo.
Synthesemethoden
Methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate can be synthesized through various methods, including the reaction of 1-(2-ethylpyrimidin-5-yl)piperazine with ethyl chloroformate and triethylamine. This reaction leads to the formation of the desired compound with a yield of approximately 70-80%. Other methods involve the reaction of piperazine with 2-ethyl-5-chloropyrimidine followed by the reaction with methyl chloroformate and triethylamine.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of scientific research. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
methyl 4-(2-ethylpyrimidine-5-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-3-11-14-8-10(9-15-11)12(18)16-4-6-17(7-5-16)13(19)20-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZOBVFMPXRAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5688260.png)

![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)

![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)

![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)

![N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5688313.png)
![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![2-({1-(2-methoxyphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-6-methylpyridazin-3(2H)-one](/img/structure/B5688339.png)